(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride
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Overview
Description
(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is a chemical compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride typically involves the reaction of appropriate pteridine derivatives with reagents that introduce the amino and imino groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to an amino group.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups to the pteridine ring.
Scientific Research Applications
Chemistry
In chemistry, (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is used as a building block for synthesizing more complex pteridine derivatives
Biology
In biological research, this compound is of interest due to its structural similarity to naturally occurring pteridines, which play roles in various biological processes. It can be used to study enzyme interactions and metabolic pathways involving pteridines.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment research.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require pteridine derivatives. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of metabolic processes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- (4-amino-2-imino-6H-pteridin-6-yl)methanol
- (4-amino-2-imino-6H-pteridin-6-yl)ethanol
- (4-amino-2-imino-6H-pteridin-6-yl)propylamine
Uniqueness
(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. This gives it distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its similar compounds.
Properties
Molecular Formula |
C7H9ClN6O |
---|---|
Molecular Weight |
228.64 g/mol |
IUPAC Name |
(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,3,14H,2H2,(H3,8,9,12);1H |
InChI Key |
AIPGWOBXQDFMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)N=C(C2=NC1CO)N.Cl |
Origin of Product |
United States |
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